1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol
Description
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a heterocyclic compound featuring a pyridine core substituted with an indoline moiety at the 6-position and a propan-1-ol chain at the 3-position.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C17H20N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9,16,20H,3,10-11H2,1-2H3 |
InChI Key |
ACGHYFFLYRNEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Pyridine Ring Formation: The pyridine ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The indoline and pyridine rings are coupled together using a palladium-catalyzed cross-coupling reaction.
Propanol Group Introduction:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of therapeutic agents.
Medicine: Research has shown its potential in treating neurodegenerative diseases, such as ischemic stroke, due to its neuroprotective effects.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Neuroprotection: The compound binds to N-methyl-D-aspartic acid receptors and modulates their activity, protecting neurons from damage
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, synthesized or characterized in the evidence:
Key Structural and Functional Differences :
Substituent Effects on Bioactivity: The indoline moiety in the target compound may confer enhanced binding to aromatic or hydrophobic pockets in biological targets compared to diethylamino (in ) or morpholino (in ) groups. Indoline’s fused bicyclic structure could improve metabolic stability relative to simpler amines . Propan-1-ol chain: Shared with compounds in , this group likely contributes to hydrogen bonding and solubility. Its absence in oxadiazole derivatives (e.g., ) reduces polarity but increases lipophilicity, impacting membrane permeability.
Synthetic Pathways: The target compound’s synthesis may parallel methods for pyridine-urea derivatives (e.g., coupling indoline-1-amine with a propanol-substituted pyridine precursor under reflux, as seen in ).
Physicochemical Properties :
- Melting points for oxadiazole analogs (152–205°C, ) suggest higher crystallinity due to planar heterocycles, whereas the target compound’s propan-1-ol and indoline groups may lower m.p. via conformational flexibility.
Biological Potential: Urea-linked pyridines () show COX inhibition and neuroprotective effects, implying that the target compound’s indoline group (a bioisostere of urea) might mimic similar interactions.
Biological Activity
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a synthetic organic compound characterized by its unique structure, which combines an indoline moiety with a pyridine ring and a propanol group. This structural arrangement suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C17H21N3O
- Molecular Weight : Approximately 273.33 g/mol
- Structure : The compound features an indole structure linked to a pyridine, enhancing its pharmacological profile.
Biological Activities
Research indicates that compounds similar to 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that indole and pyridine derivatives can induce cell death through mechanisms such as methuosis and microtubule disruption, which are promising for cancer therapy .
- Neuroprotective Effects : Compounds with indole structures have been associated with neuroprotective properties, potentially beneficial for neurodegenerative diseases .
- Antimicrobial Properties : The presence of both indole and pyridine moieties may enhance the antimicrobial activity of this compound, making it a candidate for further exploration in infectious disease treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol. Modifications at specific positions on the indole or pyridine rings can significantly alter the compound's potency and mechanism of action. For instance, substitutions on the 2-indolyl position have been shown to redirect cytotoxicity modes, enhancing potency by orders of magnitude .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Interaction Studies
Interaction studies are essential for elucidating how 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol binds to various biological targets. These studies typically assess binding affinities and modes of action through techniques such as molecular docking and in vitro assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
